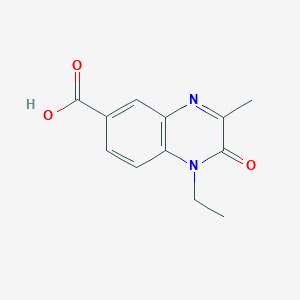

1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

CAS No.: 852933-91-6

Cat. No.: VC4553315

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 852933-91-6 |

|---|---|

| Molecular Formula | C12H12N2O3 |

| Molecular Weight | 232.23 g/mol |

| IUPAC Name | 1-ethyl-3-methyl-2-oxoquinoxaline-6-carboxylic acid |

| Standard InChI | InChI=1S/C12H12N2O3/c1-3-14-10-5-4-8(12(16)17)6-9(10)13-7(2)11(14)15/h4-6H,3H2,1-2H3,(H,16,17) |

| Standard InChI Key | XDMONCLSHJEVSR-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)C(=O)O)N=C(C1=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

The compound features a quinoxaline backbone—a bicyclic structure comprising a benzene ring fused to a pyrazine ring—substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, and a carboxylic acid group at the 6-position. Key identifiers include:

The carboxylic acid group enhances polarity, influencing solubility and reactivity, while the ethyl and methyl substituents modulate steric and electronic effects .

Spectroscopic and Computational Data

PubChem provides 2D and 3D structural conformers, confirming planarity of the quinoxaline core and rotational flexibility of the ethyl group . Computational analyses predict a hydrogen bond donor count of 1 (carboxylic acid) and a hydrogen bond acceptor count of 4 (carbonyl and carboxylic oxygen atoms) . The XLogP3 value of 1.2 suggests moderate lipophilicity, aligning with its solubility profile .

Synthesis and Industrial Production

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and recrystallization from methanol/chloroform mixtures are standard purification methods . Characterization via -NMR and IR spectroscopy confirms the presence of carboxylic acid (1700–1720 cm) and carbonyl (1650–1680 cm) functional groups .

Applications in Scientific Research

Material Science

Quinoxaline-carboxylic acid derivatives are explored as ligands in metal-organic frameworks (MOFs) due to their chelating capacity. The carboxylic acid group facilitates coordination with transition metals, enabling applications in catalysis and gas storage .

| Parameter | Recommendation | Source |

|---|---|---|

| Storage | 2–8°C in airtight containers | |

| First Aid (Skin Contact) | Wash with soap and water; seek medical advice | |

| First Aid (Ingestion) | Rinse mouth; do NOT induce vomiting |

Environmental Impact

ECHA lists no ecological toxicity data, but quinoxalines are generally persistent in aquatic systems. Proper disposal via incineration is advised .

Comparative Analysis with Analogous Compounds

The 1-ethyl-3-methyl derivative’s balanced lipophilicity and steric profile may optimize pharmacokinetics compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume